3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine
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Overview
Description
3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound with the molecular formula C13H10N4O. It is known for its unique structure, which combines a pyridine ring with a triazine ring, linked by a phenoxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine typically involves the reaction of pyridine derivatives with triazine precursors under specific conditions. One common method includes the condensation of 3-aminopyridine with phenoxymethyl chloride in the presence of a base, followed by cyclization to form the triazine ring . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including antiviral and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine can be compared with other similar compounds, such as:
- 3-Phenoxymethyl-pyrido(3,4-d)(1,2,4)triazine
- 3-Phenoxymethyl-pyrido(3,4-f)(1,2,4)triazine
These compounds share structural similarities but differ in the positioning of the triazine ring relative to the pyridine ring.
Properties
CAS No. |
55242-75-6 |
---|---|
Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-(phenoxymethyl)pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C13H10N4O/c1-2-4-10(5-3-1)18-9-13-15-12-8-14-7-6-11(12)16-17-13/h1-8H,9H2 |
InChI Key |
PQTQRKSYRYRINV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
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